molecular formula C19H26N2O4 B7114262 9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one

9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one

Cat. No.: B7114262
M. Wt: 346.4 g/mol
InChI Key: GKHNYWVWTOIBDK-UHFFFAOYSA-N
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Description

9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaza compound and a ketone. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

  • Introduction of the Phenoxy Group: : The phenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with 2,5-dimethylphenol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

  • Acetylation: : The final step involves the acetylation of the hydroxyl group using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for certain types of cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
  • 9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one

Uniqueness

Compared to similar compounds, 9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenoxyacetyl group, in particular, contributes to its distinct reactivity and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics.

Properties

IUPAC Name

9-[2-(2,5-dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-3-4-14(2)16(9-13)25-12-17(23)21-7-5-19(6-8-21)10-15(22)11-20-18(19)24/h3-4,9,15,22H,5-8,10-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHNYWVWTOIBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3(CC2)CC(CNC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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